![molecular formula C9H16O4 B1195332 2-(2-Methoxyethoxy)ethyl methacrylate CAS No. 45103-58-0](/img/structure/B1195332.png)
2-(2-Methoxyethoxy)ethyl methacrylate
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Methoxyethoxy)ethyl methacrylate involves the reaction of the compound with molecular oxygen at 50°C under high pressure in the presence of a radical initiator . This reaction results in a water-soluble, thermoresponsive poly(2-(2-methoxyethoxy)ethyl methacrylate) peroxide (PMEO2MAP), which degrades highly exothermically .Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyethoxy)ethyl methacrylate is complex and can be viewed using specific software . The compound is part of a larger group of methacrylates, which are known for their diverse structures and properties .Chemical Reactions Analysis
In the presence of molecular oxygen and a radical initiator, 2-(2-Methoxyethoxy)ethyl methacrylate reacts at 50°C under high pressure to form a water-soluble, thermoresponsive poly(2-(2-methoxyethoxy)ethyl methacrylate) peroxide (PMEO2MAP). This compound degrades highly exothermically .Physical And Chemical Properties Analysis
2-(2-Methoxyethoxy)ethyl methacrylate is a clear colorless liquid with a sharp musty odor . It is sensitive to heat and light and is incompatible with strong oxidizing agents and polymerization initiators .Scientific Research Applications
Thermo-Responsive Hydrogels
2-(2-Methoxyethoxy)ethyl methacrylate: is used to create copolymers that form thermo-responsive hydrogels . These materials are significant in biomedical applications as they can respond to temperature changes. They are considered bioinert replacements for poly(N-isopropylacrylamide), which is often used in temperature-sensitive biomedical applications but has associated cytotoxicity issues .
Drug Delivery Systems
The compound is instrumental in forming networks within hydrogels that can be used for controlled drug delivery . By adjusting the network architecture, it’s possible to manipulate the release rate of drugs, making it a versatile component in creating customized drug delivery platforms.
Magnetic Microgels for Targeted Therapy
Magnetic microgels: loaded with Fe3O4 nanoparticles have been developed using this compound for targeted drug delivery . These microgels can be directed to specific parts of the body using an external magnetic field, enhancing the efficacy of the treatment and reducing side effects.
Dual Stimuli-Responsive Hydrogels
Hydrogels based on 2-(2-Methoxyethoxy)ethyl methacrylate exhibit dual thermo- and pH-sensitive behavior . These materials can undergo volume changes in response to environmental temperature and pH, making them suitable for applications like biosensors and actuators in high-tech fields.
Biocompatible Polymers
Polymers derived from this monomer are explored for their biocompatibility . This makes them potential candidates for medical implants and devices that require materials compatible with biological tissues.
Coatings, Adhesives, and Sealants
The monomer is also used in the formulation of peroxide-cured coatings, adhesives, and sealants . Its properties contribute to the durability and performance of these materials in various industrial applications.
Safety And Hazards
This compound is considered hazardous. It may cause respiratory irritation, serious eye irritation, allergic skin reaction, and skin irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .
Future Directions
Research on 2-(2-Methoxyethoxy)ethyl methacrylate is ongoing, with a focus on its use in the synthesis of temperature-sensitive polymers suitable for the construction of novel membranes . These membranes could change their permeability in response to temperature changes and could be applied in areas such as the separation of proteins and controlled drug delivery .
properties
IUPAC Name |
2-(2-methoxyethoxy)ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(2)9(10)13-7-6-12-5-4-11-3/h1,4-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVVKEZTUOGEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61412-60-0 | |
Record name | 2-(2-Methoxyethoxy)ethyl methacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61412-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8068464 | |
Record name | 2-(2-Methoxyethoxy)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-(2-Methoxyethoxy)ethyl methacrylate | |
CAS RN |
45103-58-0 | |
Record name | 2-(Methoxyethoxy)ethyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45103-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxydiglycol methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045103580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(2-Methoxyethoxy)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methoxyethoxy)ethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOXYDIGLYCOL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0548T81DSO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.